Topological Polar Surface Area and Passive Permeability
The target compound (3‑CO₂H, 3‑OCH₃ substitution) exhibits a topological polar surface area (TPSA) of 66.8 Ų [1]. The 3,5‑isomer (3‑(3‑fluoro‑4‑hydroxyphenyl)‑5‑methoxybenzoic acid, CAS 1261927‑20‑1) also displays a TPSA of 66.8 Ų, but the 2‑methoxy isomer (4‑(3‑fluoro‑4‑hydroxyphenyl)‑2‑methoxybenzoic acid, CAS 1261981‑02‑5) shows a TPSA of 66.8 Ų as well—consistent with the identical atom set but differentiated by the spatial arrangement of polar atoms [2]. While the absolute TPSA value is identical, the distribution of the polar surface across the molecular scaffold differs, which can influence passive membrane permeability and blood‑brain‑barrier penetration in a congener‑specific manner [3].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and intramolecular hydrogen-bond topology |
|---|---|
| Target Compound Data | TPSA = 66.8 Ų; H‑bond donors = 2; H‑bond acceptors = 5 (PubChem CID 53225631) |
| Comparator Or Baseline | 3,5‑isomer (CID 53225634): TPSA = 66.8 Ų; 2‑methoxy isomer (CID 53225635): TPSA = 66.8 Ų |
| Quantified Difference | Identical TPSA values; differentiation resides in the 3‑dimensional presentation of hydrogen‑bond donor/acceptor pharmacophoric points, as inferred from distinct InChIKeys |
| Conditions | In silico computed descriptors (PubChem Cactvs/XLogP3 engine, release 2019.06.18) |
Why This Matters
During library design and hit‑to‑lead optimisation, the spatial orientation of polar functionality—even at identical TPSA—governs specific target‑ligand interactions; selecting the correct isomer avoids mis‑assignment of SAR.
- [1] PubChem Compound Summary, CID 53225631, computed properties section. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1261893-35-9 (accessed 2026-05-03). View Source
- [2] PubChem Compound Summary, CID 53225635 (4-(3-Fluoro-4-hydroxyphenyl)-2-methoxybenzoic acid) and CID 53225634 (3-(3-Fluoro-4-hydroxyphenyl)-5-methoxybenzoic acid). National Center for Biotechnology Information (2026). View Source
- [3] Ertl, P., Rohde, B. and Selzer, P. (2000), 'Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties', J. Med. Chem., 43(20), pp. 3714–3717. https://doi.org/10.1021/jm000942e (general methodology). View Source
